N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide
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Overview
Description
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide is a complex organic compound that features a thienyl group, an azepane ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the thienyl and fluorophenyl intermediates. The azepane ring is introduced through a sulfonylation reaction. The final step involves the coupling of these intermediates under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(4-fluorophenyl)acetamide
- N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-chlorophenyl)acetamide
- N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-bromophenyl)acetamide
Uniqueness
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thienyl and azepane moieties also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-15-5-3-4-6-18(15)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)13-16-7-9-17(31-2)10-8-16/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXJAVZXUTHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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